N-allyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide
Description
N-allyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
6-methoxy-2-oxo-N-prop-2-enylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-3-6-15-13(16)11-8-9-7-10(18-2)4-5-12(9)19-14(11)17/h3-5,7-8H,1,6H2,2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBYRSNSRNGTDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid.
Amidation: The carboxylic acid group is converted to the corresponding amide using allylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-allyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the chromene ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-hydroxy-2-oxo-2H-chromene-3-carboxamide.
Reduction: Formation of 6-methoxy-2-hydroxy-2H-chromene-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-allyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an inhibitor of enzymes such as pancreatic lipase, which is relevant for obesity treatment.
Biological Studies: Its derivatives have shown antimicrobial activity, making it a candidate for developing new antibiotics.
Material Science: Coumarin derivatives are used in the development of fluorescent dyes and sensors due to their photophysical properties.
Mechanism of Action
The mechanism of action of N-allyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
6-methoxy-2-oxo-2H-chromene-3-carboxamide: Lacks the allyl group but shares the core structure.
N-allyl-2-oxo-2H-chromene-3-carboxamide: Lacks the methoxy group but has the allyl group.
Uniqueness
N-allyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of both the methoxy and allyl groups, which confer distinct chemical reactivity and biological activity compared to its analogues.
Biological Activity
N-allyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the chromene family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound contains a methoxy group and an allyl substituent, which contribute to its unique chemical reactivity and biological properties. The presence of these functional groups allows for various interactions with biological targets, enhancing its pharmacological potential.
1. Enzyme Inhibition
This compound has been identified as a potential inhibitor of pancreatic lipase, an enzyme crucial in fat digestion. Inhibition of this enzyme is significant in obesity treatment as it may reduce fat absorption in the gastrointestinal tract.
2. Antimicrobial Activity
Studies have indicated that derivatives of this compound exhibit antimicrobial properties. The structural modifications in the chromene derivatives can enhance their efficacy against various bacterial strains, making them candidates for developing new antibiotics.
3. Anticancer Potential
Research has shown that chromene derivatives possess cytotoxic effects against several cancer cell lines, including breast and leukemia cancers. These compounds can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
The mechanisms through which this compound exerts its biological effects include:
- Interaction with Enzymes : The compound's ability to inhibit specific enzymes like pancreatic lipase contributes to its therapeutic effects against obesity.
- Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways, leading to cell death and reduced tumor growth.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a recent study, N-allyl derivatives were tested against human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at low micromolar concentrations, demonstrating the compound's potential as an effective anticancer agent .
Comparison with Similar Compounds
This compound can be compared with other chromene derivatives:
| Compound | Key Features | Activity Type |
|---|---|---|
| 6-methoxy-2-oxo-2H-chromene | Lacks allyl group | Less potent than N-allyl variant |
| N-(prop-2-en-1-yl)-2H-chromene | Lacks methoxy group | Different biological profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
